Benzyl 2-bromoprop-2-enoate

Description

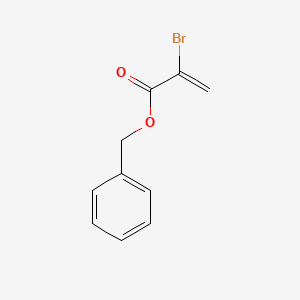

Benzyl 2-bromoprop-2-enoate is a brominated α,β-unsaturated ester with the benzyl group as the esterifying alcohol.

Properties

CAS No. |

64473-02-5 |

|---|---|

Molecular Formula |

C10H9BrO2 |

Molecular Weight |

241.08 g/mol |

IUPAC Name |

benzyl 2-bromoprop-2-enoate |

InChI |

InChI=1S/C10H9BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,1,7H2 |

InChI Key |

MHYKUEIPBPSGDZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)OCC1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Benzyl 2-bromoprop-2-enoate and related compounds from the evidence:

Table 1: Structural and Functional Comparison

*Note: Molecular weight of this compound is estimated based on its formula (C₁₀H₉BrO₂).

Key Observations:

- Benzyl 2-bromoisobutyrate: This tertiary bromide is widely used as an initiator in atom transfer radical polymerization (ATRP) due to its stability and controlled cleavage . In contrast, this compound’s α,β-unsaturated ester structure may favor conjugate additions (e.g., Michael reactions) or copolymerization via radical pathways.

Analysis:

- Polymer Chemistry: Benzyl 2-bromoisobutyrate’s tertiary bromine facilitates controlled polymer chain growth in ATRP . This compound’s α,β-unsaturated ester could serve as a comonomer for functionalized polymers, leveraging its double bond for crosslinking or post-polymerization modifications.

- Bioactivity: The amide derivative () may exhibit biological activity due to hydrogen-bonding interactions, whereas ester analogs like this compound are less likely to engage in such interactions.

Q & A

Q. What are the standard synthetic routes for Benzyl 2-bromoprop-2-enoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via esterification of 2-bromoprop-2-enoic acid with benzyl alcohol, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Optimization involves varying molar ratios (acid:alcohol ≈ 1:1.2), temperature (40–60°C), and catalyst loading (0.5–2% w/w). Kinetic modeling, as demonstrated in benzyl acetate synthesis , can predict optimal reaction times. For example, monitoring conversion via GC or HPLC helps identify plateau phases. Side-product formation (e.g., hydrolysis) is minimized by anhydrous conditions and inert atmospheres.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR : ¹H/¹³C NMR identifies ester carbonyl signals (~165–170 ppm) and vinyl/bromine-coupled protons.

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br stretch) confirm functional groups.

- GC-MS/HPLC : Quantify purity (>95%) and detect impurities (e.g., unreacted benzyl alcohol).

- Melting Point : Compare experimental values with literature data (e.g., NIST Chemistry WebBook ).

Cross-referencing with databases like NIST ensures accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data from NIST informs exposure risks.

- PPE : Nitrile gloves and goggles prevent skin/eye contact. If exposed, wash with soap/water for 15+ minutes .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep at 4°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in conjugate addition reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, polarizing the α,β-unsaturated ester and enhancing electrophilicity. This accelerates nucleophilic attacks (e.g., Michael additions). Comparative studies with non-halogenated analogs (e.g., benzyl acrylate) show 2–3x faster reaction kinetics. DFT calculations (e.g., Gaussian 09) model electron density distribution, revealing lowered LUMO energy (-1.8 eV vs. -1.2 eV for acrylates) . Experimental validation via kinetic assays (UV-Vis monitoring) confirms rate enhancements .

Q. What computational methods are effective in modeling the electronic properties of this compound?

- Methodological Answer :

- DFT : B3LYP/6-31G(d) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps. Correlate with experimental IR/NMR data to validate accuracy .

- MD Simulations : Predict solvation effects in polar solvents (e.g., DMSO) using OPLS-AA force fields.

- QSPR Models : Relate bromine’s Hammett σₚ constant (+0.23) to reactivity trends in ester derivatives .

Q. How can researchers resolve discrepancies in catalytic efficiency data across studies using this compound?

- Methodological Answer : Contradictions often arise from differing catalyst systems (homogeneous vs. heterogeneous) or solvent polarity. Systematic analysis includes:

- Control Experiments : Replicate conditions (e.g., Fe(NO₃)₃ vs. Ce-based catalysts ).

- Turnover Frequency (TOF) : Normalize activity by catalyst loading and surface area.

- Operando Spectroscopy : Monitor real-time intermediate formation (e.g., benzyl nitrite in oxidation reactions ).

Meta-analyses of kinetic data (Arrhenius plots) identify activation energy outliers .

Q. What role does this compound play in polymer chemistry, and how can its reactivity be tailored for specific applications?

- Methodological Answer : As a monomer, it introduces bromine for flame-retardant polymers or crosslinking sites. Tailoring strategies:

- Copolymerization : With styrene or acrylates (60–80°C, AIBN initiator) adjusts Tg (glass transition temperature).

- Post-Polymerization Modification : Click chemistry (e.g., azide-alkyne cycloaddition) grafts functional groups.

- Thermal Analysis : TGA/DSC evaluates degradation thresholds (>200°C) and crosslinking efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.